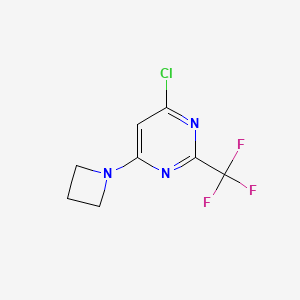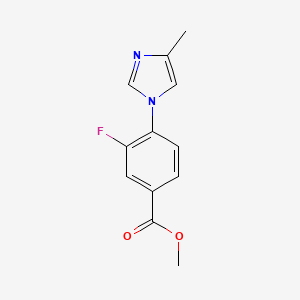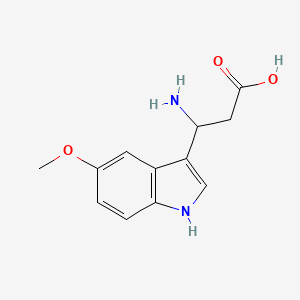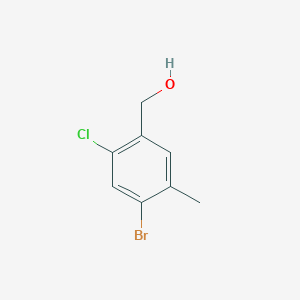![molecular formula C10H8ClN3O2 B11874381 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11874381.png)
6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The structure of this compound includes a pyridine ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products
The major products formed from these reactions include substituted pyrido[2,3-d]pyrimidines, oxidized derivatives, and reduced forms of the original compound.
Aplicaciones Científicas De Investigación
6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.
Biological Studies: Employed in studies to understand the role of pyrido[2,3-d]pyrimidines in biological systems and their interactions with proteins and enzymes.
Chemical Biology: Utilized in the design of chemical probes to study cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one: Similar structure with a bromine substituent instead of an acetyl group.
6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7-one: Contains additional substituents that enhance its biological activity.
Uniqueness
6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs makes it a valuable compound in cancer research and drug development.
Propiedades
Fórmula molecular |
C10H8ClN3O2 |
|---|---|
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H8ClN3O2/c1-4-6-3-12-10(11)14-8(6)13-9(16)7(4)5(2)15/h3H,1-2H3,(H,12,13,14,16) |
Clave InChI |
HBIJTHXINGBOLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC2=NC(=NC=C12)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B11874345.png)




![5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11874355.png)


![4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11874395.png)
